molecular formula C19H19N3O5S B2975974 (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-79-4

(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2975974
CAS No.: 865174-79-4
M. Wt: 401.44
InChI Key: RIDSOSZRJBZRQQ-VXPUYCOJSA-N
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Description

This compound belongs to the benzothiazole class, characterized by a 2,3-dihydrobenzo[d]thiazole core. Key structural features include:

  • Allyl substituent at position 3, contributing to steric effects and reactivity.

Synthesis likely involves alkylation and imine formation steps, analogous to methods for related thiazole derivatives (e.g., hydrazide coupling and cyclization reactions described in benzodioxine-based syntheses) .

Properties

IUPAC Name

ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-9-21-13-6-5-12(18(26)27-4-2)10-14(13)28-19(21)20-15(23)11-22-16(24)7-8-17(22)25/h3,5-6,10H,1,4,7-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSOSZRJBZRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.

    Acylation and Imine Formation: The acylation of the intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid followed by imine formation under dehydrating conditions.

    Esterification: The final step involves esterification with ethanol under acidic or basic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the imine group.

    Substitution: Nucleophiles such as amines or thiols under basic conditions for substitution reactions.

Major Products

    Epoxides: From oxidation of the allyl group.

    Amines: From reduction of the imine group.

    Substituted Esters or Amides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

In medicinal chemistry, (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could be investigated for its potential therapeutic properties. Its structural motifs suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzo[d]thiazole core could facilitate binding to hydrophobic pockets, while the imine and ester functionalities might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Synthesis Method
(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate 2,3-Dihydrobenzo[d]thiazole Allyl, dioxopyrrolidinyl acetylimino, ethyl carboxylate Alkylation, imine formation
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Fluorobenzylidene, phenyl, ethyl carboxylate Condensation, cyclization
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide derivatives Quinazolinone-thiazole hybrids Bromine, methyl, hydrazide, triazole/thiadiazole Hydrazide cyclization with thioglycolic acid
Key Observations:
  • Substituent Effects: The dioxopyrrolidinyl acetylimino group distinguishes the target compound by introducing a rigid, electron-deficient moiety, contrasting with the fluorobenzylidene group in ’s compound, which enhances lipophilicity and aromatic interactions .
Functional Insights:
  • Fluorobenzylidene substituents in ’s compound could improve membrane permeability due to increased lipophilicity .

Biological Activity

(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the benzo[d]thiazole derivatives, which are known for their diverse biological activities. This compound features a unique combination of functional groups, including an allyl group and a dioxopyrrolidine moiety, suggesting potential pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzo[d]thiazole Core : Provides a heterocyclic framework with potential biological activity.
  • Allyl Group : Known to enhance biological activity through various mechanisms.
  • Dioxopyrrolidine Moiety : Imparts additional reactivity and potential interaction sites for biological targets.

While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest it may interact with various biological pathways. The presence of the dioxopyrrolidine and imino groups indicates potential for enzyme inhibition or receptor modulation. Further investigations using molecular docking and in vitro assays are necessary to clarify its mode of action.

Antibacterial Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria, including Staphylococcus spp. and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BE. coli16 µg/mL
(Z)-ethyl 3-allyl...TBDTBD

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives of benzo[d]thiazoles can selectively induce cell death in cancer cell lines while sparing normal cells. For example, compounds with similar structures have been tested on L929 normal cells and exhibited minimal toxicity while promoting cell viability in cancerous A549 and HepG2 cell lines .

CompoundCell LineIC50 (µM)
Compound CA54925
Compound DHepG230
(Z)-ethyl 3-allyl...TBDTBD

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzo[d]thiazole derivatives for their antimicrobial efficacy. The results indicated that modifications in the structure significantly influenced the antibacterial potency against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Profile : In another investigation, compounds structurally related to (Z)-ethyl 3-allyl... were assessed for cytotoxic effects on various cancer cell lines. The findings suggested that specific substitutions could enhance selectivity towards cancer cells while reducing adverse effects on healthy cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodological Answer :

  • Step 1 : Start with condensation of 2-aminobenzothiazole derivatives with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the imine linkage.
  • Step 2 : Introduce the allyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Heck reaction) to the thiazole ring.
  • Step 3 : Ethyl esterification at the 6-position using ethyl chloroformate or transesterification with ethanol under acidic catalysis.
  • Validation : Monitor intermediates via TLC and confirm regioselectivity using 1H^1H-NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the (Z)-configuration via single-crystal analysis (e.g., compare with analogous thiazolo[3,2-a]pyrimidine structures) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify imine proton shifts (δ 8.5–9.0 ppm) and allyl group coupling patterns.
  • HPLC-MS : Confirm purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion validation .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradants using LC-MS.
  • Recommendation : Use amber vials and inert atmospheres (N2_2) for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers in the imine bond.
  • 2D-COSY/NOESY : Identify through-space interactions (e.g., allyl group proximity to the thiazole ring).
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-31G**) .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity in cellular models?

  • Methodological Answer :

  • Dose-Response Assays : Use a randomized block design with 4 replicates (n = 5 per group) to minimize batch variability.
  • Endpoint Selection : Measure IC50_{50} via MTT assay, ROS generation (DCFH-DA probe), and apoptosis markers (Annexin V/PI).
  • Positive Controls : Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay sensitivity .

Q. How can mechanistic insights into the compound’s reactivity (e.g., ring-opening or cross-linking) be obtained?

  • Methodological Answer :

  • Kinetic Studies : Track reaction progress under varying pH (2–12) and temperatures (25–80°C) using UV-Vis spectroscopy.
  • Trapping Intermediates : Use quenching agents (e.g., sodium borohydride for imine reduction) followed by LC-MS analysis.
  • Isotopic Labeling : Incorporate 18O^{18}O-labeled water to trace hydrolysis pathways .

Q. What strategies address contradictory data in environmental fate studies (e.g., abiotic vs. biotic degradation rates)?

  • Methodological Answer :

  • Microcosm Experiments : Simulate soil/water systems with sterile controls to isolate biotic contributions.
  • QSAR Modeling : Corporate logP, pKa, and molar refractivity to predict partitioning behavior.
  • Metabolite Profiling : Use HRMS/MS to identify transformation products (e.g., dioxopyrrolidinyl cleavage) .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols using independent labs (e.g., round-robin testing) .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicological assays (e.g., algae growth inhibition tests) .

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